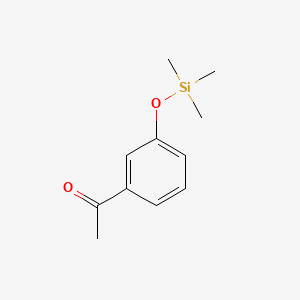

Acetophenone, 3'-(trimethylsiloxy)-

CAS No.: 33342-86-8

Cat. No.: VC18050207

Molecular Formula: C11H16O2Si

Molecular Weight: 208.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33342-86-8 |

|---|---|

| Molecular Formula | C11H16O2Si |

| Molecular Weight | 208.33 g/mol |

| IUPAC Name | 1-(3-trimethylsilyloxyphenyl)ethanone |

| Standard InChI | InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3 |

| Standard InChI Key | YJLBBILHUFBDFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Acetophenone, 3'-(trimethylsiloxy)- is defined by the systematic IUPAC name 1-(3-trimethylsilyloxyphenyl)ethanone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 33342-86-8 | |

| Molecular Formula | ||

| Molecular Weight | 208.33 g/mol | |

| SMILES | CC(=O)C1=CC(=CC=C1)OSi(C)C | |

| InChI Key | YJLBBILHUFBDFH-UHFFFAOYSA-N |

The trimethylsilyl (TMS) group at the 3-position enhances steric protection and alters electronic properties compared to parent acetophenone .

Synonyms and Registry Information

Common synonyms include:

-

3'-(Trimethylsilyloxy)acetophenone

-

Trimethylsilyl ether of m-hydroxyacetophenone

-

1-(3-[(Trimethylsilyl)oxy]phenyl)ethanone

Additional identifiers:

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via silylation of 3-hydroxyacetophenone. A representative protocol involves:

-

Protection of Hydroxyl Group:

Reaction of 3-hydroxyacetophenone with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions: -

Purification:

Column chromatography or distillation isolates the product, with purity verified via GC-MS or .

Industrial Relevance

The TMS group acts as a temporary protective moiety during multi-step syntheses, enabling selective functionalization of aromatic systems in drug discovery .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: Estimated 250–270°C (extrapolated from analogous silyl ethers)

-

Solubility: Miscible with organic solvents (e.g., dichloromethane, THF); insoluble in water .

Stability and Reactivity

-

Hydrolytic Sensitivity: The TMS group hydrolyzes in aqueous acidic or basic conditions, regenerating 3-hydroxyacetophenone.

Analytical Characterization

Spectroscopic Data

-

Mass Spectrometry (MS): Base peak at 208 (M) with fragmentation patterns consistent with TMS cleavage .

-

Nuclear Magnetic Resonance (NMR):

Chromatographic Methods

Applications in Organic Synthesis

Protective Group Utility

The TMS ether serves as a transient protective group for phenolic hydroxyls, enabling subsequent reactions (e.g., alkylation, acylation) without side reactions .

Pharmaceutical Intermediates

Used in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume